Gatifloxacin lactate

Beschreibung

Contextualization of Gatifloxacin (B573) within the Fluoroquinolone Class

Gatifloxacin belongs to the fourth generation of fluoroquinolone antibiotics, a class of synthetic broad-spectrum antibacterial agents derived from nalidixic acid. aafp.orgwikipedia.orgnih.govwikipedia.orgdrugbank.comnih.govreviewofoptometry.comnih.govresearchgate.netspringer.comscispace.com The defining characteristic of fluoroquinolones is the presence of a fluorine atom in their chemical structure, which significantly enhances their antibacterial potency and spectrum of activity compared to earlier quinolones. wikipedia.orgnih.govnih.gov

Fluoroquinolones exert their bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. aafp.orgdrugbank.comnih.govreviewofoptometry.comscispace.comnih.govbiocrick.comfda.gov These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. aafp.orgreviewofoptometry.comnih.govbiocrick.comfda.govfrontiersin.org Gatifloxacin, as a fourth-generation agent, exhibits an expanded spectrum of activity, demonstrating potent efficacy against Gram-positive bacteria, including penicillin-resistant Streptococcus pneumoniae, as well as robust activity against Gram-negative and atypical organisms. researchgate.netnih.govscielo.br This expanded Gram-positive coverage, particularly against S. pneumoniae, and activity against atypical pathogens like Mycoplasma and Chlamydia species, distinguishes it from earlier generations. aafp.orgwikipedia.orgnih.govscielo.br

Chemical Identity and Significance of Gatifloxacin Lactate (B86563) in Pharmaceutical Sciences

Gatifloxacin lactate is the lactate salt of gatifloxacin. While gatifloxacin itself is a complex organic molecule, forming a salt with lactic acid can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability, which are crucial considerations in pharmaceutical formulation and development. google.com

The chemical identity of this compound is characterized by its empirical formula and molecular weight, which differ from the free base due to the incorporation of lactic acid.

| Property | Value | Source |

| Compound Name | This compound | pipharm.com |

| CAS Number | 316819-33-7 | pipharm.com |

| Empirical Formula | C₁₉H₂₂FN₃O₄ · C₃H₆O₃ | pipharm.com |

| Molecular Weight | 465.47 g/mol | pipharm.com |

| Purity | ≥98% | pipharm.com |

The formation of the lactate salt is significant in pharmaceutical sciences as it can enhance the water solubility of gatifloxacin, thereby improving its absorption and bioavailability. google.com This characteristic is vital for developing effective oral or injectable formulations. google.com Furthermore, the stability of the salt form is a key factor in ensuring the shelf-life and therapeutic efficacy of the drug product. google.com Research into salt forms is a standard practice in drug development to optimize a compound's pharmaceutical profile.

Historical Development and Evolution within Antimicrobial Agents

Gatifloxacin was first patented in 1986 and approved for medical use in the United States in 1999. wikipedia.orgnih.govnih.gov It was developed by Kyorin Pharmaceutical Company of Japan and licensed to Bristol-Myers Squibb, which introduced it under the brand name Tequin®. wikipedia.orgnih.govscispace.comcrystalpharmatech.com Initially, gatifloxacin was available in oral and intravenous formulations for treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. wikipedia.orgspringer.comnih.govscielo.br

The development timeline of gatifloxacin also involved extensive research into its crystalline forms, with various hydrates being identified, each possessing different physical properties that influenced formulation development. crystalpharmatech.com For instance, the sesquihydrate form was used in the marketed tablet formulation Tequin®, approved in 1999. crystalpharmatech.com

However, concerns regarding serious adverse effects, particularly dysglycemia (blood sugar abnormalities), led to a market withdrawal of oral and intravenous gatifloxacin products in the United States and Canada in 2006. wikipedia.orgspringer.comnih.govcrystalpharmatech.com Despite these systemic withdrawals, gatifloxacin continues to be used in ophthalmic formulations, such as eye drops, where its systemic exposure is minimal and it is considered safe and effective for treating bacterial conjunctivitis. wikipedia.orgnih.govdrugs.comoptometrytimes.com

Table 2: In Vitro Antibacterial Activity of Gatifloxacin against Ocular Pathogens

The in vitro efficacy of gatifloxacin has been assessed against various bacterial strains. The following table presents Minimum Inhibitory Concentration 90% (MIC90) values, which represent the concentration of an antimicrobial agent at which 90% of the tested bacterial isolates are inhibited. These data highlight gatifloxacin's broad-spectrum activity.

| Pathogen | Gatifloxacin MIC90 (mg/mL) | Moxifloxacin (B1663623) MIC90 (mg/mL) | Source |

| Staphylococcus epidermidis | 0.08 | 0.12 | nih.gov |

| Staphylococcus aureus | 0.16 | 0.16 | nih.gov |

| Streptococcus pneumoniae | 0.22 | 0.22 | nih.gov |

| Streptococcus pyogenes | 0.16 | 0.16 | nih.gov |

| Bacillus cereus | 0.22 | 0.22 | nih.gov |

| Enterococcus faecalis | 0.57 | 0.57 | nih.gov |

| Klebsiella pneumoniae | 0.25 | 1.00 | nih.gov |

| Enterobacter aerogenes | 0.50 | 2.00 | nih.gov |

| Pseudomonas aeruginosa | 1.28 | 2.60 | nih.gov |

| Nocardia asteroides | 0.25 | 1.00 | nih.gov |

| Mycobacterium chelonae | 0.50 | 2.00 | nih.gov |

List of Compounds Mentioned:

Gatifloxacin

this compound

Nalidixic acid

Lactic acid

Moxifloxacin

Sparfloxacin

Grepafloxacin

Trovafloxacin

Gemifloxacin

Streptococcus pneumoniae

Mycoplasma pneumoniae

Chlamydia pneumoniae

Pseudomonas aeruginosa

Staphylococcus aureus

Staphylococcus epidermidis

Streptococcus pyogenes

Bacillus cereus

Enterococcus faecalis

Klebsiella pneumoniae

Enterobacter aerogenes

Nocardia asteroides

Mycobacterium chelonae

Haemophilus influenzae

Moraxella catarrhalis

Legionella species

Clostridium species

Bacteroides fragilis

Ralstonia solanacearum

Xanthomonas campestris pv. vesicatoria

Pseudomonas syringae

Structure

3D Structure of Parent

Eigenschaften

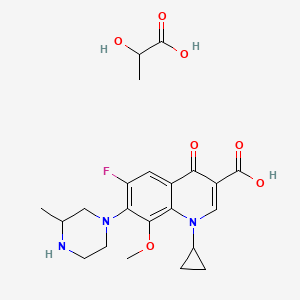

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.C3H6O3/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;1-2(4)3(5)6/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);2,4H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPJUGZAXVMNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316819-33-7 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-, compd. with 2-hydroxypropanoic acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316819-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Pathways and Chemical Modification Strategies for Gatifloxacin

Fundamental Synthetic Approaches to Gatifloxacin (B573) Core Structure

The synthesis of the gatifloxacin core typically involves a key nucleophilic aromatic substitution reaction. The established route commonly begins with a difluoro quinoline (B57606) carboxylic acid derivative, which undergoes substitution with 2-methylpiperazine (B152721).

A widely cited method involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) google.comgoogle.comgoogleapis.com. This reaction is typically conducted under heating, with temperatures ranging from 40°C to 70°C, often maintained around 55°C for approximately 24 hours google.comgoogleapis.com. Various yields have been reported for this process, with some methods achieving yields as high as 76% through the use of specific chelates or reaction conditions google.comgoogle.comgoogleapis.com. Alternative synthetic strategies have also been explored to enhance efficiency and purity, including the use of borate (B1201080) intermediates which can facilitate reactions under milder conditions google.comgoogle.comgoogleapis.com. Furthermore, employing basic aluminium oxide or basic ion-exchange resins has been reported to yield gatifloxacin with efficiencies exceeding 85% google.com. Efforts are continuously made to optimize these synthetic routes to achieve high purity and minimize the formation of related impurities google.com.

Table 1: Key Synthetic Steps for Gatifloxacin Core Synthesis

| Step | Starting Material | Reagent | Solvent | Typical Conditions | Reported Yield | References |

| 1 | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid | 2-methylpiperazine | DMSO | 55°C, 24 hours | 76% (via chelate) | google.comgoogle.comgoogleapis.com |

| 2 | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid | 2-methylpiperazine | DMSO | 40-70°C | 20% | google.com |

| 3 | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid | 2-methylpiperazine | Various (e.g., without solvent, pyridine, DMF, alcohol, HMPA) | Varied | 20-51% | google.comgoogle.comgoogleapis.com |

| 4 | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid | 2-methylpiperazine | Various (e.g., basic aluminium oxide, ion-exchange resins) | Varied | >85% | google.com |

Formation of Gatifloxacin Lactate (B86563) Salt

The formation of pharmaceutical salts is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), particularly their solubility and bioavailability researchgate.netacs.org. Gatifloxacin lactate is one such salt that has been developed. It is characterized by the molecular formula C₁₉H₂₂FN₃O₄•C₃H₆O₃ google.com. This salt formation is reported to confer advantages such as good water solubility, high bioavailability, and strong stability, making it suitable for wide clinical application google.com. While specific detailed synthetic procedures for this compound are proprietary or found in patent literature, the general principle involves reacting gatifloxacin with lactic acid under controlled conditions to form the crystalline salt google.com. Other salt forms, such as gatifloxacin with 2,3-dihydroxybenzoic acid, have also been explored to enhance solubility and stability researchgate.net.

Derivatization and Analog Development for Structure-Activity Relationship Studies

Chemical modifications of the gatifloxacin molecule are pursued to understand structure-activity relationships (SAR) and to engineer improved properties for therapeutic use. These strategies primarily focus on developing prodrugs and modifying physicochemical characteristics relevant to formulation.

Design and Synthesis of Gatifloxacin Prodrugs

Prodrug strategies are employed to enhance gatifloxacin's delivery, particularly for ocular applications, by targeting specific transporters or by improving its pharmacokinetic profile nih.govacs.org. These prodrugs are designed as inactive derivatives that are converted into the active gatifloxacin in vivo.

Transporter-Targeted Prodrugs: Prodrugs have been synthesized to target transporters like the organic cation transporter (OCT), monocarboxylate transporter (MCT), and ATB (0, +) transporters nih.govacs.org. These modifications often involve creating amide or ester linkages to specific promoieties. For instance, derivatives such as DMAP-GFX, CP-GFX, and APM-GFX have been synthesized and evaluated for their ability to enhance transport across ocular tissues nih.govacs.org. The synthesis typically involves standard peptide coupling reagents (e.g., HBTU) for amide formation or esterification reactions nih.govnveo.orgjbiochemtech.comjbiochemtech.com.

Table 2: Examples of Gatifloxacin Prodrugs and Their Design Rationale

| Prodrug Name/Type | Modification Strategy | Linkage Type | Targeted Benefit(s) | References |

| DMAP-GFX | Targeting OCT transporter | Amide | Enhanced ocular delivery, solubility | nih.govacs.org |

| CP-GFX | Targeting MCT transporter | Amide | Enhanced ocular delivery, solubility | nih.govacs.org |

| APM-GFX | Targeting ATB (0, +) transporter | Amide | Enhanced ocular delivery, solubility | nih.govacs.org |

| Gatifloxacin-Guaiacol/Paracetamol Conjugates | Mutual Prodrug Synthesis | Ester | Synergistic antibacterial action, improved spectrum | nveo.orgjbiochemtech.com |

| Gatifloxacin-Antioxidant Conjugates (Menthol, Thymol, Vanillin) | Mutual Prodrug Synthesis | Ester | Synergistic antibacterial activity | jbiochemtech.comjbiochemtech.com |

Modifications for Improved Physicochemical Properties Relevant to Formulation

Beyond prodrug strategies, various chemical modifications are employed to enhance the physicochemical properties of gatifloxacin, making it more amenable to formulation and improving its performance.

Solubility Enhancement: Gatifloxacin, like many fluoroquinolones, can exhibit limited aqueous solubility nih.govwisdomlib.org. Strategies to overcome this include:

Salt Formation: As mentioned, forming salts with acids like lactic acid or dicarboxylic acids can significantly increase solubility researchgate.netgoogle.com.

Cocrystallization: Creating cocrystals with suitable co-formers is another method to modify solubility and other solid-state properties researchgate.netresearchgate.netresearchgate.net.

Mixed Solvency Techniques: Utilizing blends of hydrotropes (e.g., nicotinamide, sodium benzoate) and co-solvents (e.g., propylene (B89431) glycol, PEG-400) has proven effective, increasing solubility from 1.19 mg/mL in water to over 82 mg/mL wisdomlib.org.

Lipophilicity Modification: Adjusting the lipophilicity of gatifloxacin derivatives can impact their absorption and distribution characteristics ebi.ac.uk.

Table 3: Strategies for Improving Gatifloxacin Physicochemical Properties

| Property Targeted | Modification Method | Example Agents/Conditions | Resulting Benefit | References |

| Solubility | Salt Formation | This compound, Gatifloxacin-2,3-dihydroxybenzoic acid salt | Increased solubility, bioavailability, stability | researchgate.netgoogle.com |

| Solubility | Cocrystallization | Gatifloxacin-p-Coumaric acid cocrystal | Improved solubility, dissolution profile | researchgate.netresearchgate.netresearchgate.net |

| Solubility | Mixed Solvency | Blends of hydrotropes (nicotinamide, sodium benzoate) and co-solvents (PG, PEG-400) | Solubility increased from 1.19 mg/mL to >82 mg/mL | wisdomlib.org |

| Solid-State Properties | Crystal Engineering (Salts, Cocrystals, Polymorphs) | Varied | Improved micromeritic properties, dissolution, stability, pharmacokinetics | acs.orgresearchgate.net |

| Lipophilicity | Derivatization | Varied (e.g., introduction of lipophilic groups) | Modified absorption and distribution | ebi.ac.uk |

This comprehensive approach to synthesizing and modifying gatifloxacin, including the formation of its lactate salt and the development of various derivatives, underscores the ongoing efforts to optimize its therapeutic potential and formulation characteristics.

Molecular and Cellular Mechanisms of Gatifloxacin Action

Inhibition of Bacterial DNA Gyrase (Type II Topoisomerase)

Gatifloxacin's interaction with DNA gyrase is a key factor in its antibacterial activity, particularly against many Gram-negative bacteria. DNA gyrase is an essential enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process vital for the initiation and progression of DNA replication and transcription. patsnap.compatsnap.com By inhibiting this enzyme, gatifloxacin (B573) effectively halts these critical cellular functions.

Specific Binding Interactions with DNA Gyrase Subunits (e.g., GyrA)

Gatifloxacin binds to the complex formed between DNA gyrase and bacterial DNA, specifically targeting the GyrA subunit. patsnap.compatsnap.com This interaction occurs within a region known as the quinolone resistance-determining region (QRDR), a segment of the gyrA gene where mutations can confer resistance. researchwithrutgers.comnih.gov The binding of gatifloxacin to this complex stabilizes a transient state where the DNA is cleaved, forming a gatifloxacin-gyrase-DNA ternary complex. researchwithrutgers.comnih.gov This prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks. patsnap.com

A key structural feature of gatifloxacin is its C-8 methoxy (B1213986) group, which significantly enhances its inhibitory activity against DNA gyrase. researchwithrutgers.comnih.govnih.gov This moiety contributes to a more potent interaction with the enzyme-DNA complex, and studies have shown that it can lower the resistance conferred by some mutations in the gyrA gene. researchwithrutgers.comnih.gov Alleles exhibiting high resistance often have mutations in α-helix 4 of the GyrA protein, which is thought to be a crucial part of the quinolone-binding site. researchwithrutgers.comnih.gov The C-8 methoxy group of gatifloxacin appears to facilitate a more effective attack on gyrase, even in the presence of such resistance mutations. researchwithrutgers.comnih.govnih.gov

Role in DNA Replication and Supercoiling Modulation

The primary function of DNA gyrase is to introduce negative supercoils into the bacterial DNA, which is essential to relieve the torsional stress that accumulates ahead of the replication fork as the DNA unwinds. patsnap.compatsnap.com By trapping the DNA gyrase in a cleavage complex, gatifloxacin inhibits the enzyme's supercoiling activity. patsnap.com This leads to a cessation of DNA replication, as the replication machinery can no longer proceed along the tangled DNA. patsnap.com The accumulation of stalled replication forks and double-strand breaks ultimately triggers a cascade of events leading to bacterial cell death. patsnap.com

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV is another essential type II topoisomerase in bacteria and is the primary target of gatifloxacin in many Gram-positive bacteria, such as Staphylococcus aureus. nih.gov This enzyme plays a crucial role in the segregation of newly replicated chromosomes.

Specific Binding Interactions with Topoisomerase IV Subunits (e.g., ParC/GrlA)

Similar to its interaction with DNA gyrase, gatifloxacin targets the complex of topoisomerase IV and DNA. The binding site is located within the QRDRs of the parC (encoding the GrlA subunit in S. aureus) and parE genes. nih.gov Gatifloxacin stabilizes the cleavage complex, preventing the re-ligation of the DNA strands. patsnap.com While the specifics of the binding interactions are complex, the C-8 methoxy group of gatifloxacin also enhances its activity against topoisomerase IV, contributing to its potent antibacterial effects. nih.govnih.gov

Role in Chromosome Segregation and Decatenation

Following DNA replication, the two newly synthesized circular bacterial chromosomes are often interlinked, or catenated. Topoisomerase IV is responsible for the decatenation, or unlinking, of these daughter chromosomes, which is a prerequisite for their proper segregation into the daughter cells during cell division. patsnap.compatsnap.com By inhibiting topoisomerase IV, gatifloxacin prevents this decatenation process. patsnap.com The resulting failure to separate the chromosomes leads to an arrest of cell division and ultimately contributes to the bactericidal action of the drug. patsnap.compatsnap.com

Dual-Targeting Mechanism and Its Bactericidal Implications

The ability of gatifloxacin to inhibit both DNA gyrase and topoisomerase IV is a hallmark of its mechanism of action and a significant contributor to its potent bactericidal activity. patsnap.comnbinno.com This dual-targeting strategy is particularly important in overcoming bacterial resistance. nbinno.com

For a bacterium to develop high-level resistance to a dual-targeting quinolone like gatifloxacin, it would typically require mutations in the genes encoding both target enzymes. nih.gov A single mutation in either gyrA or parC may only lead to a modest increase in the minimum inhibitory concentration (MIC), as the other enzyme can still be effectively inhibited. nih.gov This makes the emergence of resistance a less frequent event compared to antibiotics that have only a single target. nih.gov

The C-8 methoxy group of gatifloxacin is crucial for this dual-targeting property, as it enhances the inhibition of both enzymes, particularly DNA gyrase. nih.gov This balanced activity against both targets is believed to contribute to gatifloxacin's potent bactericidal effects and its ability to hinder the development of quinolone resistance, especially in Gram-positive bacteria. researchgate.net The bactericidal action of gatifloxacin is also notable for being less dependent on the metabolic state of the bacteria compared to some other quinolones, allowing it to effectively kill even non-dividing cells. ekb.eg

Inhibitory Activity of Gatifloxacin Against Bacterial Type II Topoisomerases

| Bacterial Species | Enzyme | IC50 (µg/mL) |

|---|---|---|

| Escherichia coli | DNA Gyrase | 0.109 |

| Staphylococcus aureus | Topoisomerase IV | 13.8 |

| Streptococcus pneumoniae | DNA Gyrase | 19.4 - 25.9 |

| Streptococcus pneumoniae | Topoisomerase IV | 4.05 - 7.27 |

Influence of Gatifloxacin's 8-Methoxy Substituent on Target Affinity and Activity

A key structural feature of gatifloxacin that significantly enhances its antibacterial properties is the presence of a methoxy group at the C-8 position of the quinolone ring. nih.govnih.gov This substituent plays a crucial role in increasing the drug's affinity for its target enzymes, particularly DNA gyrase, and contributes to its potent, dual-targeting activity against both DNA gyrase and topoisomerase IV. nih.govnih.gov

Research has demonstrated that the 8-methoxy group enhances the inhibition of both target enzymes when compared to its counterparts lacking this group (8-H counterparts). nih.gov This enhanced activity is particularly notable against DNA gyrase. nih.govnih.gov Studies comparing gatifloxacin with its 8-H analog, AM-1121, have shown that the presence of the 8-methoxy group leads to a more potent inhibition of both enzymes in Streptococcus pneumoniae. nih.gov

The 8-methoxy substituent also plays a role in overcoming bacterial resistance. nih.govnih.gov It has been shown to lower the resistance conferred by mutations in the gyrA gene, which codes for a subunit of DNA gyrase. nih.govnih.gov This suggests that the 8-methoxy group contributes to a more robust interaction with the target enzyme, even in the presence of resistance-conferring mutations. Furthermore, this group facilitates the attack on topoisomerase IV, which is particularly important when resistance to DNA gyrase has developed. nih.govnih.gov

The enhanced activity due to the 8-methoxy group is reflected in the lower 50% inhibitory concentrations (IC50s) of gatifloxacin against its target enzymes compared to its 8-H counterparts. For instance, the IC50 of gatifloxacin against DNA gyrase is approximately seven times lower than that of its 8-H counterparts. nih.gov This increased inhibitory activity translates to more potent antibacterial action against a wide range of bacteria. nih.gov

| Compound | Substituent at C-8 | DNA Gyrase IC50 (µg/ml) | Topoisomerase IV IC50 (µg/ml) |

|---|---|---|---|

| Gatifloxacin | -OCH3 | 2.0 | 1.4 |

| AM-1121 | -H | 14.0 | 2.2 |

| Ciprofloxacin (B1669076) | -H | 14.0 | 2.2 |

The dual-targeting property of gatifloxacin, bolstered by the 8-methoxy group, is a significant advantage. nih.gov By effectively inhibiting both DNA gyrase and topoisomerase IV at similar concentrations, gatifloxacin reduces the likelihood of the emergence of resistant mutants. nih.govnih.gov This is because for resistance to develop, mutations would need to occur in the genes encoding both target enzymes simultaneously, which is a much rarer event. nih.gov

| Compound | Substituent at C-8 | MIC (µg/ml) - Wild-Type | MIC (µg/ml) - parC Mutant | MIC (µg/ml) - gyrA Mutant |

|---|---|---|---|---|

| Gatifloxacin | -OCH3 | 0.25 | 1 | 2 |

| AM-1121 | -H | 0.5 | 1 | 16 |

In Vitro Antimicrobial Spectrum and Potency of Gatifloxacin

Efficacy Against Gram-Positive Bacterial Isolates

Gatifloxacin (B573) exhibits enhanced activity against Gram-positive bacteria compared to earlier generation fluoroquinolones, including activity against penicillin-susceptible and resistant strains of Streptococcus pneumoniae and methicillin-susceptible Staphylococcus aureus (MSSA) researchgate.netnih.govnih.govoup.comnih.govoup.comreviewofophthalmology.com.

Minimum Inhibitory Concentration (MIC) Determinations for Key Species

The Minimum Inhibitory Concentration (MIC) values for gatifloxacin against key Gram-positive bacterial species illustrate its potent activity.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | ≤0.5 | ≤1 | researchgate.netnih.gov |

| Staphylococcus aureus (MRSA) | N/A | 4 | nih.gov |

| Staphylococcus epidermidis | N/A | 2.0 | reviewofophthalmology.com |

| Streptococcus pneumoniae | 0.4 | ≤0.5 | nih.govoup.com |

| Streptococcus pyogenes | N/A | ≤1 | nih.gov |

| Enterococcus faecalis | 0.5 | 1 | oup.com |

| Enterococcus faecium | N/A | 4 | nih.gov |

Note: MIC values can vary slightly between studies due to methodology and isolate variations. Where specific MIC50 or MIC90 were not explicitly stated but a range was provided, the lower end of the range is used for MIC50 and the higher end for MIC90 if applicable. N/A indicates not available or not specified in the cited source for that specific metric.

Gatifloxacin demonstrated potent activity against Staphylococcus species, with MIC90 values generally ≤1 µg/mL for MSSA nih.gov. Against methicillin-resistant Staphylococcus aureus (MRSA), MIC90 values were higher, around 4 µg/mL nih.gov, and it showed moderate activity against MRSA and Enterococcus faecalis karger.com. Gatifloxacin was particularly active against Streptococcus pneumoniae, including penicillin-resistant strains, with MIC90 values often ≤0.5 µg/mL researchgate.netnih.govreviewofophthalmology.com. Its activity against Enterococcus faecalis was also noted, with MIC50 and MIC90 of 0.5 and 1 µg/mL, respectively oup.com.

Efficacy Against Gram-Negative Bacterial Isolates

Gatifloxacin possesses broad-spectrum activity against Gram-negative bacteria, including members of the Enterobacteriaceae family, Haemophilus influenzae, and Moraxella catarrhalis reliasmedia.comresearchgate.netnih.govoup.com.

Minimum Inhibitory Concentration (MIC) Determinations for Key Species

The in vitro potency of gatifloxacin against key Gram-negative bacteria is summarized below.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 0.008 | 0.03 | fda.gov |

| Klebsiella pneumoniae | N/A | 0.25-2 | researchgate.net |

| Proteus mirabilis | N/A | 2-16 | researchgate.net |

| Pseudomonas aeruginosa | N/A | 4-8 | nih.govoup.com |

| Haemophilus influenzae | 0.004 | 0.03 | fda.gov |

| Moraxella catarrhalis | N/A | ≤0.03 | researchgate.net |

| Neisseria gonorrhoeae | 0.002 | 0.016 | fda.gov |

| Stenotrophomonas maltophilia | N/A | 4 | nih.govnih.gov |

Note: MIC values can vary slightly between studies due to methodology and isolate variations. N/A indicates not available or not specified.

Gatifloxacin demonstrated excellent activity against Haemophilus influenzae and Moraxella catarrhalis, with MIC90 values often below 0.06 µg/mL researchgate.netnih.govoup.comfda.gov. Against Enterobacteriaceae, it was generally active, though ciprofloxacin (B1669076) was often noted as more potent reliasmedia.comresearchgate.netnih.govkarger.com. Gatifloxacin showed limited activity against Pseudomonas aeruginosa, with MIC90 values ranging from 4 to 8 µg/mL, and was two-fold less active than ciprofloxacin against this organism reliasmedia.comnih.govoup.com. Activity against Stenotrophomonas maltophilia and Burkholderia species was moderate nih.govkarger.comnih.govfda.gov.

Activity Against Atypical and Anaerobic Microorganisms

Gatifloxacin exhibits significant activity against various atypical pathogens and a notable spectrum of anaerobic bacteria.

Atypical Pathogens: Gatifloxacin was highly potent against Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella species, with MIC90 values generally below 0.25 µg/mL researchgate.netnih.govnih.govoup.com. It also showed improved potency against Mycobacterium tuberculosis compared to older quinolones nih.govoup.com.

Anaerobic Microorganisms: Gatifloxacin demonstrated good in vitro activity against many anaerobic bacteria, including Bacteroides fragilis group, Prevotella spp., Porphyromonas spp., and Peptostreptococcus spp. nih.govoup.comnih.govasm.orgmedsci.org. MIC90 values for Bacteroides fragilis group were reported around 2.0 µg/mL oup.com, while for Prevotella spp. it was 0.125 µg/mL and for Porphyromonas spp. it was 0.25 µg/mL asm.org. Fusobacteria were sometimes noted as resistant nih.govasm.org. Gatifloxacin was found to be more potent against anaerobes than ciprofloxacin nih.gov.

Comparative In Vitro Potency Analysis with Other Fluoroquinolones

Gatifloxacin generally demonstrated superior in vitro potency against Gram-positive bacteria when compared to older fluoroquinolones like ciprofloxacin and levofloxacin (B1675101) researchgate.netnih.govoup.comnih.govoup.comreviewofophthalmology.comnih.govresearchgate.netophed.net. For instance, it was two- to four-fold more potent than ciprofloxacin and ofloxacin (B1677185) against staphylococci, streptococci, and pneumococci nih.govoup.com. Against Streptococcus pneumoniae, gatifloxacin was often twice as active as levofloxacin and significantly more potent than ciprofloxacin oup.comreviewofophthalmology.com.

In contrast, against Gram-negative pathogens, gatifloxacin's potency was comparable to or slightly less than that of ciprofloxacin, particularly against Pseudomonas aeruginosa researchgate.netnih.govoup.comkarger.comfda.govresearchgate.netpsu.edu. However, gatifloxacin showed enhanced activity against atypical pathogens compared to older quinolones nih.govnih.govmedsci.org. When compared to other newer fluoroquinolones like moxifloxacin (B1663623) and gemifloxacin, gatifloxacin exhibited similar or slightly less potent activity against certain Gram-positive organisms but comparable or better activity against some Gram-negative species nih.govasm.org.

Bactericidal Kinetics and Concentration-Dependent Effects

Gatifloxacin is characterized by its bactericidal activity, meaning it kills bacteria rather than just inhibiting their growth frontiersin.orgresearchgate.netnih.govmedsci.orgoup.comresearchgate.netfrontiersin.orgnih.govasm.org. Its killing kinetics are concentration-dependent, with maximum killing rates achieved at specific optimal bactericidal concentrations (OBCs), typically around 8-10 times the MIC oup.comresearchgate.net. This concentration-dependent killing allows for rapid reduction in bacterial burden researchgate.netnih.govasm.org.

Studies indicate that gatifloxacin can kill bacteria regardless of their metabolic state, including non-dividing cells, which is an advantage in eradicating infections oup.com. The pharmacokinetic-pharmacodynamic (PK-PD) parameter, such as the 24-hour AUC/MIC ratio, has been identified as the best predictor of gatifloxacin's efficacy in vivo, highlighting the importance of maintaining drug concentrations above the MIC for sustained antibacterial effect oup.comasm.orgnih.govresearchgate.net. The bactericidal effectiveness of gatifloxacin was observed to be dose-dependent in experimental models nih.govasm.org.

Mechanisms of Microbial Resistance to Gatifloxacin

Chromosomal Mutations in Quinolone Resistance-Determining Regions (QRDRs)

The primary mechanism of high-level resistance to gatifloxacin (B573) involves mutations in the chromosomal genes that encode the subunits of its target enzymes: DNA gyrase and topoisomerase IV. patsnap.com These mutations typically occur within specific, well-defined regions known as the quinolone resistance-determining regions (QRDRs). scirp.org Alterations in the amino acid sequences of these regions reduce the binding affinity of gatifloxacin to the enzyme-DNA complex, thereby diminishing its inhibitory activity. patsnap.com

DNA gyrase, composed of two GyrA and two GyrB subunits, is a primary target of gatifloxacin in many gram-negative bacteria and Mycobacterium tuberculosis. In M. tuberculosis, mutations within the QRDR of the gyrA gene are the most common cause of fluoroquinolone resistance. scirp.org Studies have shown that mutations in the gyrA gene were present in 94.7% of ofloxacin-resistant M. tuberculosis strains, which also conferred resistance to gatifloxacin. nih.gov Specific amino acid substitutions at codons 88, 89, 90, 91, and 94 of gyrA have been associated with varying levels of resistance. scienceopen.comasm.org For instance, mutations leading to D94G and D94N substitutions in GyrA are linked with higher levels of resistance to gatifloxacin compared to mutations at A90V and D94A. scienceopen.com

In Helicobacter pylori, which lacks topoisomerase IV, DNA gyrase is the sole target for fluoroquinolones. nih.gov A high rate of gatifloxacin resistance (47.9%) in clinical isolates was significantly associated with point mutations in the gyrA gene, particularly at codons 87 (Asparagine) and 91 (Aspartic acid). nih.gov

Mutations in the gyrB gene are less frequent but can also contribute to gatifloxacin resistance. nih.govasm.org In M. tuberculosis, substitutions such as Asn538Asp and Asp500His in GyrB have been identified in resistant strains. nih.gov

| Gene | Common Mutation Locations (Codons) | Associated Bacteria | Impact on Gatifloxacin Susceptibility |

| gyrA | 88, 89, 90, 91, 94 | Mycobacterium tuberculosis | High-level resistance, with specific mutations correlating to varying MICs. scienceopen.comresearchgate.net |

| gyrA | 87, 91 | Helicobacter pylori | Significant association with resistance. nih.gov |

| gyrB | 500, 538 | Mycobacterium tuberculosis | Contributes to resistance, though less common than gyrA mutations. nih.gov |

In many gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target of gatifloxacin. nih.govnih.gov This enzyme is composed of two ParC (GrlA in S. aureus) and two ParE (GrlB in S. aureus) subunits. Mutations in the QRDRs of the genes encoding these subunits are a key mechanism of resistance.

For S. aureus, single mutations in grlA can lead to a two- to fourfold increase in the minimum inhibitory concentration (MIC) of gatifloxacin. nih.govnih.gov Common mutations in grlA that confer resistance include those leading to Ser80Phe and Glu84Lys substitutions. nih.gov While a single mutation in gyrA may have a minimal effect, the combination of mutations in both grlA and gyrA (e.g., Ser84Leu) results in a significant, 32-fold increase in the MIC of gatifloxacin. nih.govnih.gov This highlights the synergistic effect of mutations in both target enzymes for achieving high-level resistance.

Mutations in parE have also been implicated in fluoroquinolone resistance in some bacterial species, such as Mycoplasma hominis and viridans group streptococci. nih.govresearchgate.net In these cases, alterations in both DNA gyrase and topoisomerase IV are typically required for high-level resistance. nih.gov

| Gene | Common Mutation Locations | Associated Bacteria | Impact on Gatifloxacin Susceptibility |

| parC (grlA) | Ser80, Glu84 | Staphylococcus aureus | Primary target; mutations lead to increased MIC. nih.gov |

| parC | Ser79 | Viridans group streptococci | Mutations can confer low-level resistance. nih.gov |

| parE | Pro424 | Viridans group streptococci | Novel mutations have been identified that contribute to resistance. researchgate.netnih.gov |

Efflux Pump Systems Mediating Gatifloxacin Resistance

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. mdpi.com Overexpression of these pumps can reduce the intracellular concentration of gatifloxacin, preventing it from reaching its target enzymes and thereby contributing to resistance. patsnap.compatsnap.com

The NorA efflux pump, a member of the major facilitator superfamily (MFS), is a well-characterized pump in Staphylococcus aureus that contributes to fluoroquinolone resistance. frontiersin.org While overexpression of NorA has a minimal effect on the MIC of gatifloxacin in some studies, it can contribute to a broader pattern of multidrug resistance. nih.govnih.gov The activity of some newer fluoroquinolones, including gatifloxacin, appears to be less affected by NorA overexpression compared to older agents like ciprofloxacin (B1669076). oup.com

In Staphylococcus epidermidis, the NorA efflux mechanism has been shown to be induced by gatifloxacin in resistant strains, leading to increased efflux activity and contributing to resistance. nih.gov Other efflux pumps, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP), have also been studied for their potential interaction with gatifloxacin, suggesting that they may play a role in the development of resistance. nih.gov

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Plasmid-mediated quinolone resistance (PMQR) involves the acquisition of resistance genes on mobile genetic elements, such as plasmids. nih.govnih.gov This mechanism allows for the horizontal transfer of resistance between bacteria. While PMQR typically confers only a low level of resistance, it can facilitate the selection of higher-level resistance through chromosomal mutations. mdpi.com

Several types of PMQR genes have been identified, including:

qnr genes (qnrA, qnrB, qnrS, etc.): These genes encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.gov

aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that can inactivate certain fluoroquinolones, including ciprofloxacin, through acetylation. nih.gov

qepA and oqxAB: These genes encode efflux pumps that actively transport fluoroquinolones out of the bacterial cell. nih.gov

While the direct impact of all PMQR genes on gatifloxacin susceptibility is not as extensively documented as for other fluoroquinolones, their presence is a growing concern. A study on E. coli isolates from urinary tract infections showed resistance rates of 32.4% to gatifloxacin, with 80% of isolates carrying at least one PMQR gene. valleyinternational.net

Cross-Resistance Profiles with Other Antimicrobial Classes

The development of resistance to gatifloxacin is often associated with cross-resistance to other fluoroquinolones. crstoday.com Bacteria with mutations in gyrA that confer gatifloxacin resistance are often also resistant to other fluoroquinolones like ofloxacin (B1677185) and levofloxacin (B1675101). scirp.org A high degree of correlation in resistance patterns has been observed between gatifloxacin and other fluoroquinolones such as ciprofloxacin, ofloxacin, and moxifloxacin (B1663623). nih.gov

Furthermore, exposure to fluoroquinolones has been linked to an increased likelihood of selecting for methicillin-resistant strains in S. aureus populations. crstoday.com This suggests a potential for cross-resistance that extends beyond the fluoroquinolone class. However, in some cases, gatifloxacin has demonstrated better activity against gram-positive isolates that are resistant to older fluoroquinolones like ciprofloxacin and ofloxacin. reviewofophthalmology.com

Pharmacokinetic and Pharmacodynamic Modeling of Gatifloxacin Preclinical Focus

Absorption and Absolute Bioavailability Studies in Animal Models

The absorption and bioavailability of gatifloxacin (B573) have been investigated in various preclinical species to understand its disposition following oral administration. Studies comparing pharmacokinetic profiles across species highlight significant differences.

In rats, oral administration of gatifloxacin at a dose of 15 mg/kg resulted in an absolute bioavailability ranging from 60.48% to 78.86%. researchgate.net In contrast, dogs demonstrated a notably higher absolute bioavailability, with a mean of 98.47% observed after oral administration. researchgate.net These findings indicate that while gatifloxacin is generally well-absorbed, the extent of absorption can vary considerably between species. Another study in Wistar rats reported a lower oral bioavailability of 31% at a dose of 12 mg/kg, suggesting that dose and specific study conditions can influence these estimates. latamjpharm.org

Table 1: Gatifloxacin Oral Bioavailability in Preclinical Species

| Species | Dose (mg/kg) | Bioavailability (%) | Reference |

| Rat | 15 | 60.48 - 78.86 | researchgate.net |

| Dog | Not Specified | 98.47 | researchgate.net |

Distribution Characteristics and Tissue Penetration Profiles in Preclinical Species

Gatifloxacin exhibits extensive distribution into various body tissues and fluids, a characteristic common to fluoroquinolones. This broad distribution is often linked to higher drug concentrations at the site of infection compared to plasma.

In preclinical studies using Wistar rats, gatifloxacin demonstrated favorable tissue penetration into skeletal muscle and lung interstitial fluid. After intravenous administration of 6 mg/kg, the free drug concentrations in skeletal muscle and lung were found to be virtually superimposable with plasma concentrations. The tissue distribution factors, calculated relative to plasma, were approximately 1.02 for skeletal muscle and 1.08 for lung, indicating that free plasma levels serve as a good surrogate for active drug concentrations at these infection sites. nih.gov

While specific preclinical tissue-to-plasma ratios are detailed for muscle and lung in rats, human studies also provide insight into gatifloxacin's distribution into other tissues, such as respiratory tissues like alveolar macrophages (ratio: 10.9-61.1), bronchial mucosa (ratio: 1.12-2.22), and lung epithelial lining fluid (ratio: 0.81-4.46). fda.govfda.gov This broad tissue penetration suggests potential efficacy against pathogens residing in various compartments.

Plasma protein binding of gatifloxacin is reported to be approximately 20% in both preclinical species (mice) and humans, and this binding is concentration-independent. nih.govnih.gov This low protein binding contributes to a larger fraction of unbound, pharmacologically active drug available for tissue distribution and interaction with pathogens.

Table 2: Gatifloxacin Tissue to Plasma Concentration Ratios in Preclinical Species

| Tissue/Fluid | Tissue/Plasma Ratio (Range) | Species | Reference |

| Skeletal Muscle | ~1.02 | Rat | nih.gov |

| Lung | ~1.08 | Rat | nih.gov |

| Alveolar macrophages | 10.9 - 61.1 | N/A | fda.govfda.gov |

| Bronchial mucosa | 1.12 - 2.22 | N/A | fda.govfda.gov |

| Lung parenchyma | 0.50 - 9.22 | N/A | fda.govfda.gov |

Note: "N/A" indicates data primarily derived from human studies but indicative of the drug's distribution characteristics.

Elimination Pathways and Metabolic Fate in Preclinical Systems

The elimination of gatifloxacin varies significantly across species. Studies comparing rats, dogs, and humans have revealed distinct elimination rates. Gatifloxacin is eliminated the fastest in rats and the slowest in dogs. researchgate.net

The terminal half-life (T1/2) for gatifloxacin after oral administration was estimated to be 2.11 hours in rats, 12.53 hours in dogs, and 7.32 hours in humans. researchgate.net Correspondingly, the oral apparent clearance (Cl/F) values were 1.42 L/kg/h in rats, 0.095 L/kg/h in dogs, and 0.188 L/kg/h in humans. researchgate.net These parameters highlight the differential rates at which the drug is cleared from the body in these species.

Gatifloxacin undergoes limited biotransformation in humans, with less than 1% of the dose excreted as metabolites. fda.gov While specific preclinical metabolic fate studies are not extensively detailed in the provided literature, the low metabolic activity observed in humans suggests that renal excretion of the unchanged drug is likely a primary elimination route in preclinical systems as well. nih.gov

Table 3: Comparative Elimination Parameters of Gatifloxacin in Preclinical Species and Humans

| Parameter | Rat | Dog | Human | Reference |

| T1/2 (h) | 2.11 | 12.53 | 7.32 | researchgate.net |

| Cl/F (L/kg/h) | 1.42 | 0.095 | 0.188 | researchgate.net |

Population Pharmacokinetic Modeling and Simulation (Preclinical Data)

Population pharmacokinetic (PopPK) modeling and simulation are vital tools for understanding drug disposition variability and predicting exposure in different populations, including preclinical models.

In a murine model of Bacillus anthracis inhalation infection, gatifloxacin pharmacokinetic data from mice were analyzed using a two-compartment model with first-order absorption and a lag time. This analysis indicated that gatifloxacin exhibited linear and dose-proportional pharmacokinetics in mice within the studied dose range. nih.gov

For pediatric populations, a one-compartment model with first-order absorption and elimination was found to be the most appropriate for describing gatifloxacin concentrations. Covariate analysis revealed that apparent clearance was influenced by body surface area, while the apparent volume of distribution was related to body weight. nih.govnih.gov These models allow for the simulation of drug exposure under various dosing scenarios and patient characteristics.

Monte Carlo simulations, utilizing these PopPK models, have been employed to estimate exposure and identify potentially effective dosing regimens. These simulations help in predicting the probability of achieving specific pharmacokinetic/pharmacodynamic (PK/PD) targets in different patient groups, bridging preclinical findings to potential clinical applications. nih.govdtic.mil

Pharmacodynamic Parameters: Cmax/MIC Ratio and AUC/MIC Ratio in In Vitro and Animal Models

The relationship between drug exposure and antimicrobial effect is critical for determining optimal dosing strategies. For fluoroquinolones, the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) of the pathogen, or AUC/MIC ratio, is generally considered the most predictive PK/PD index of efficacy. The ratio of maximum concentration (Cmax) to MIC (Cmax/MIC) also shows a correlation with response.

In a preclinical murine model of Bacillus anthracis inhalation, the AUC0-24/MIC ratio was found to be the most predictive measure of gatifloxacin efficacy, showing a strong correlation with survival (R² = 0.96). nih.govdtic.mil Specific targets were identified: the 50% effective dose (ED50), ED90, and ED99 corresponded to AUC/MIC ratios of 11.5, 15.8, and 30, respectively. nih.govdtic.mil A target AUC/MIC ratio of 30 was associated with over 99% of the maximum observed effect. dtic.mil

The Cmax/MIC ratio also demonstrated a reasonable correlation with animal survival in these models (R² = 0.78). nih.gov

Studies focusing on Streptococcus pneumoniae have suggested that a free (unbound) AUC/MIC ratio greater than 34 is necessary for efficacy. nih.gov For other pathogens like Haemophilus influenzae and Moraxella catarrhalis, predicted free AUC/MIC ratios exceeding 250 were observed with standard pediatric dosing. nih.gov Comparative studies indicate that gatifloxacin generally achieves higher probabilities of meeting AUC/MIC targets compared to other fluoroquinolones like levofloxacin (B1675101). nih.gov

Table 4: Gatifloxacin Pharmacodynamic Targets (AUC/MIC) in Preclinical Models

| PK/PD Target Metric | Value | Model/Organism | Reference |

| ED50 (AUC/MIC) | 11.5 | Bacillus anthracis | nih.govdtic.mil |

| ED90 (AUC/MIC) | 15.8 | Bacillus anthracis | nih.govdtic.mil |

| ED99 (AUC/MIC) | 30 | Bacillus anthracis | nih.govdtic.mil |

| Target AUC/MIC | >34 | Streptococcus pneumoniae (free drug) | nih.gov |

| Target AUC/MIC | >250 | Haemophilus influenzae, M. catarrhalis (free drug) | nih.gov |

Compound List:

Gatifloxacin lactate (B86563)

Gatifloxacin

Advanced Analytical Methodologies for Gatifloxacin Lactate Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of gatifloxacin (B573), prized for its high resolution and quantitative accuracy. nih.gov Numerous HPLC methods have been developed, primarily utilizing the reversed-phase mode for effective separation.

Reversed-phase HPLC (RP-HPLC) is the most widely applied method for the determination of gatifloxacin. nih.gov These methods typically employ a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. The separation is achieved by partitioning the analyte between the stationary and mobile phases.

Several studies have optimized RP-HPLC methods for gatifloxacin. For instance, one method utilized a SUPELCO® C-18 column with a mobile phase of disodium hydrogen phosphate (B84403) buffer and acetonitrile (75:25, v/v) adjusted to pH 3.3 with orthophosphoric acid. nih.govresearchgate.net This system, with a flow rate of 1.0 mL/min, achieved a short retention time for gatifloxacin at 2.767 minutes. nih.govnih.gov Another validated method used a Phenomenex LiChrosphere 5 µm RP-18 column with a mobile phase consisting of water, acetonitrile, and triethylamine (80:20:3 v/v/v), also adjusted to pH 3.3, resulting in a retention time of 3.6 minutes. The selection of the stationary phase is crucial; while various C18 columns are suitable, poor peak shape and resolution have been observed with others, necessitating careful column selection. idk.org.rs Linearity in these methods is consistently high, with correlation coefficients (r²) often exceeding 0.999 over concentration ranges such as 4.0–40 µg/mL and 30–70 µg/mL. nih.govnih.gov

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| SUPELCO® C-18 (250 mm × 4.6 mm, 5 μm) | Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), pH 3.3 | 1.0 | 2.767 | 4.0-40 | nih.govnih.gov |

| Phenomenex LiChrosphere RP-18 (125 x 4.6 mm, 5 µm) | Water:acetonitrile:triethylamine (80:20:3 v/v/v), pH 3.3 | 1.0 | 3.6 | 30-70 | |

| Mediterranea C18 (25 x 0.46 mm, 5 µm) | Acetonitrile:methanol:water (40:40:20 v/v), pH 2.7 | 1.0 | N/A | 0.1-25 | nih.govresearchgate.net |

| C8 Column | 0.02 M Phosphate buffer (pH 3.0):methanol (42:58 v/v) | N/A | N/A | 0.000040-0.000280 mol/L | scielo.br |

The choice of detector is paramount for achieving the desired sensitivity and selectivity in HPLC analysis.

UV Detection: Ultraviolet (UV) detection is the most common method due to its simplicity and robustness. Gatifloxacin exhibits strong UV absorbance, with detection wavelengths typically set between 286 nm and 293 nm. nih.govnih.govresearchgate.net For instance, methods have successfully used 293 nm for quantification in tablets and eye drops, and 286 nm for analysis in bulk material and human plasma. nih.govnih.govnih.gov

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. vjst.vn Gatifloxacin is a naturally fluorescent molecule, a property that can be exploited for trace-level analysis. chinjmap.com Optimized HPLC-fluorescence detector (FLD) methods have been developed for the simultaneous analysis of multiple fluoroquinolones, including gatifloxacin. vjst.vn One study reported a dual-wavelength fluorescence detection method to enhance sensitivity for a mixture of fluoroquinolones. vjst.vn

Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity, making it ideal for analyzing gatifloxacin in complex biological matrices. nih.govnih.gov This technique involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which minimizes interference from matrix components. nih.govbohrium.com An LC-MS/MS method for simultaneous quantification of gatifloxacin and dexamethasone in rabbit tear fluid achieved a linearity range of 1.56–400 ng/mL for gatifloxacin. nih.gov Another method for human plasma analysis reported a limit of detection (LOD) of 500 pg/mL. nih.gov

Spectrophotometric Methods (UV-Visible and Spectrofluorometry)

Spectrophotometric methods are valued for their simplicity, low cost, and rapid analysis times, making them suitable for routine quality control of pharmaceutical formulations. nih.govnih.gov

UV-Visible Spectrophotometry: These methods are based on the direct measurement of gatifloxacin's absorbance in the UV region. The absorption maximum (λmax) is dependent on the solvent used. Studies have reported a λmax of 286 nm in phosphate buffer (pH 7.4), 292 nm in 100 mM hydrochloric acid (pH 1.2), and 295 nm in methanol. nih.govscispace.com These methods demonstrate good linearity, with one study showing a range of 1-18 µg/mL in phosphate buffer and 1-14 µg/mL in hydrochloric acid. nih.gov Visible spectrophotometric methods have also been developed based on the formation of colored complexes, such as the reaction with 3-methyl-2-benzthiazolinone hydrazone and ferric chloride to produce a yellow-orange color with a λmax at 433 nm. scispace.com

Spectrofluorometry: This technique leverages the native fluorescence of gatifloxacin for quantification. The sensitivity of the method can be significantly enhanced by using fluorescence probes. A spectrofluorimetric method was developed using yttrium as a probe in a pH 7.0 buffer solution, which greatly intensified the fluorescence of gatifloxacin. nih.gov This enhanced method achieved a linear range of 4.00x10⁻⁸ to 1.00x10⁻⁶ g/mL and a very low detection limit of 3.36x10⁻⁹ g/mL, demonstrating its suitability for trace analysis. nih.gov

Electrochemical Analytical Approaches

Electrochemical methods offer an attractive alternative for gatifloxacin determination due to their high sensitivity, simplicity, and low cost. atlantis-press.com These techniques measure the current response from the electrochemical oxidation or reduction of the analyte at an electrode surface.

Various voltammetric techniques have been successfully applied, including differential pulse voltammetry (DPV) and square-wave adsorptive cathodic stripping voltammetry (SW-AdCSV). researchgate.netnih.gov One study utilized a glassy carbon electrode (GCE) to study the irreversible, adsorption-controlled oxidation of gatifloxacin. nih.gov The DPV method was then successfully used to determine gatifloxacin in bulk and tablet forms. nih.gov Another highly sensitive SW-AdCSV method was developed and validated for determining gatifloxacin in bulk form, pharmaceutical formulations, and human serum, achieving detection limits in the nanomolar range (1.5 × 10⁻⁹ mol L⁻¹ in bulk form). researchgate.net Modified electrodes, such as those incorporating β-cyclodextrin or silver sulfide/reduced graphene oxide composites, have been shown to enhance the electrochemical response and sensitivity for gatifloxacin. arabjchem.orgbenthamopenarchives.com

| Electrode Type | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Hanging Mercury Drop Electrode | Square-Wave Adsorptive Cathodic Stripping Voltammetry (SW-AdCSV) | N/A | 1.5 × 10⁻⁹ mol L⁻¹ (Bulk) / 2.2 × 10⁻⁹ mol L⁻¹ (Serum) | researchgate.net |

| Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | N/A | N/A | nih.gov |

| Ag₂S/RGO Modified GCE | Linear Sweep Voltammetry (LSV) | 0.2 µM − 250 µM | 0.0667 µM | arabjchem.org |

Development and Validation of Stability-Indicating Assays

A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. The development of such methods for gatifloxacin is crucial for assessing its stability in pharmaceutical products. These methods are typically validated through forced degradation studies, where the drug is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and light. nih.gov

For gatifloxacin, HPLC is the predominant technique for stability-indicating assays. In one study, gatifloxacin was subjected to 1 N HCl, 1 N NaOH, and 30% hydrogen peroxide (H₂O₂). nih.gov The developed HPLC method was able to separate the intact gatifloxacin peak from the peaks of the degradation products, thus proving its specificity and stability-indicating capability. nih.govnih.gov Another study showed that while gatifloxacin was stable under acid, alkaline, water hydrolysis, photolytic, and thermal stress, significant degradation occurred under oxidative conditions, with two degradation peaks being successfully resolved from the main drug peak. The validation of these methods as per International Council for Harmonisation (ICH) guidelines ensures their selectivity, linearity, precision, accuracy, and robustness. niscpr.res.in

Application in Complex Biological Matrices (e.g., Preclinical Tissue Extracts)

The quantification of gatifloxacin in biological matrices like plasma, serum, urine, and tissue extracts is essential for pharmacokinetic and clinical studies. The main challenge is the complexity of these matrices, which can interfere with the analysis. Therefore, efficient sample preparation and highly selective analytical methods are required.

Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interfering proteins and other endogenous components. nih.govnih.gov A simple deproteinization using an Amicon Centrifree system has been used for plasma samples before HPLC-UV analysis. nih.gov For more complex analyses, SPE using cartridges like Oasis HLB has been employed to extract gatifloxacin and an internal standard from plasma prior to LC-MS/MS analysis. nih.gov

Validated methods have been successfully applied to various biological fluids. An HPLC-UV method was developed for determining gatifloxacin in human plasma and was used to assess its stability under different storage conditions. nih.gov A sensitive electrochemical immunoassay was established for detecting gatifloxacin residue in swine urine. nih.gov Furthermore, a highly sensitive LC-MS/MS method was effectively used for a preclinical pharmacokinetic analysis of gatifloxacin in rabbit tear fluid after topical application. nih.govbohrium.com These applications demonstrate the capability of modern analytical techniques to accurately measure gatifloxacin concentrations in diverse and complex biological samples.

Compound Names Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ciprofloxacin (B1669076) |

| Dexamethasone |

| Disodium hydrogen phosphate |

| Ferric chloride |

| Gatifloxacin |

| Gatifloxacin lactate (B86563) |

| Hydrogen peroxide |

| Hydrochloric acid |

| Methanol |

| 3-methyl-2-benzthiazolinone hydrazone |

| Nalidixic acid |

| Ofloxacin (B1677185) |

| Ornidazole |

| Orthophosphoric acid |

| Sodium hydroxide |

| Sparfloxacin |

| Triethylamine |

| Yttrium |

Innovative Drug Delivery System Research for Gatifloxacin Lactate

Nanoparticle-Based Delivery Platforms

Nanoparticle-based systems offer a promising avenue for improving the ocular delivery of gatifloxacin (B573) lactate (B86563) by encapsulating the drug within nanocarriers, which can protect it from degradation, enhance its solubility, and facilitate prolonged release and better tissue penetration.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are lipid-based colloidal carriers that have demonstrated significant potential for ocular drug delivery. Their biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs, and capacity for controlled release make them attractive for gatifloxacin lactate.

Research has shown that gatifloxacin-loaded SLNs and NLCs can be prepared using various lipid matrices and surfactants. For instance, studies utilizing Precirol® ATO 5 as a solid lipid and oleic acid as a liquid lipid, stabilized with Tween® 80, have yielded formulations with desirable characteristics for ocular application researchgate.netmdpi.com. NLCs, in particular, have shown improved encapsulation capacity compared to SLNs researchgate.netfrontiersin.org. Cationic SLNs have also been developed, aiming to enhance ocular barrier penetration through their positive zeta potential researchgate.netfrontiersin.org.

Table 1: Characterization of Gatifloxacin-Loaded Lipid Nanoparticles

| Formulation Type | Lipid Composition (Solid/Liquid) | Surfactant | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| SLN | Precirol® ATO 5 | Tween® 80 | 250-305 | +29 to +36 | 46.58 - 78.55 | 29.60 - 20.70 | researchgate.net |

| NLC | Precirol® ATO 5 / Oleic Acid | Tween® 80 | < 150 | -18 | 96 - 99 | - | researchgate.netfrontiersin.org |

| GTX-NLC (F2) | Precirol® ATO 5 / Oleic Acid | Tween® 80 | Not specified | Not specified | 97.0 ± 1.3 | Not specified | mdpi.com |

| Cationic SLN | Not specified | Not specified | Not specified | +20 | Not specified | Not specified | frontiersin.org |

Note: "Not specified" indicates data was not available in the provided snippets.

These lipid-based nanoparticles have demonstrated the ability to provide sustained release of gatifloxacin over extended periods, with some formulations showing improved transcorneal flux and permeability compared to conventional eye drops mdpi.com.

Polymeric nanoparticles, fabricated from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and Eudragit®, offer excellent potential for sustained ocular drug delivery of this compound. These systems can be engineered to control the release rate of the encapsulated drug, thereby prolonging its residence time in the eye and reducing the frequency of administration.

Studies employing PLGA nanoparticles, often surface-modified with agents like polysorbate 80 or chitosan, have shown promising results. For instance, PLGA nanoparticles prepared using polysorbate 80 exhibited an encapsulation efficiency of 28.2% and a particle size of 176.5 nm nih.gov. Cationic PLGA nanospheres, stabilized by polyvinyl alcohol and chitosan, achieved particle sizes ranging from 318-556 nm with zeta potentials between 21-36 mV, and demonstrated a prolonged release rate with 46% drug loading researchgate.net. Chitosan nanoparticles, cross-linked with sodium tripolyphosphate (TPP), have also been developed, showing high drug entrapment efficiency, with the highest value of 87.77% reported for a specific formulation (G3) ijirset.comresearchgate.net.

Table 2: Characterization of Gatifloxacin-Loaded Polymeric Nanoparticles

| Nanoparticle Type | Polymer System | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Release Profile | Reference |

| PLGA Nanoparticles | PLGA 502 | Nanoprecipitation | 176.5 | -20.1 | 28.2 | Not specified | Biphasic | nih.gov |

| Cationic PLGA Nanospheres | PLGA, Chitosan | Emulsion-diffusion-evaporation | 318-556 | 21-36 | Not specified | 46 | Prolonged | researchgate.net |

| Chitosan Nanoparticles | Chitosan, TPP | Ionic gelation | 150-180 | Not specified | 84.9 - 87.77 | Not specified | Sustained | ijirset.comresearchgate.net |

| Eudragit® NPs | Eudragit® RL and RS | Emulsion-diffusion-evaporation | 68 (nanoprecipitation) / 410 (double emulsion) | Not specified | Not specified | Not specified | Prolonged | researchgate.net |

Dendrimers, with their highly branched, tree-like structure, offer unique advantages for drug delivery, including enhanced solubility, improved permeation, and targeted delivery. For this compound, dendrimeric formulations have been explored to overcome solubility limitations and facilitate transport across ocular barriers.

One study reported that a dendrimeric polyguanidilyated translocator (DPT) formulation of gatifloxacin increased the drug's solubility by approximately 4-fold arvojournals.org. Further research indicated that specific dendrimer formulations could enhance gatifloxacin transport across bovine sclera-choroid-RPE by 40% over 6 hours and improve uptake by human corneal epithelial cells arvojournals.org. Prodrug strategies utilizing dendrimers have also shown promise, with one formulation (DMAP-GFX) exhibiting a 12.8-fold greater solubility than gatifloxacin and improved permeability across ocular tissues nih.gov.

Table 3: Impact of Dendrimeric Formulations on Gatifloxacin Properties

| Formulation Type | Enhancement Mechanism | Solubility Increase (Fold) | Permeability Improvement (Fold) | Ocular Tissue Transport Improvement | Reference |

| Gatifloxacin + g6 DPT Dendrimer | Solubility Enhancement | ~4 | Not specified | Enhanced | arvojournals.org |

| Gatifloxacin + DPT (40% across SCRPE) | Enhanced Transport | Not specified | 1.4-1.9 (across cornea, conjunctiva, SCRPE) | Improved | nih.gov |

| DMAP-GFX (Prodrug) | Solubility & Transport | 12.8 | 1.4-1.9 | Enhanced | nih.gov |

These findings highlight the potential of dendrimers to act as effective carriers for this compound, addressing key challenges in ocular drug delivery.

In Situ Gelling Systems

In situ gelling systems are liquid formulations that undergo a phase transition (sol-to-gel) upon administration to the ocular surface, triggered by changes in pH, temperature, or ionic strength. This transition prolongs the residence time of the drug in the eye, leading to improved bioavailability and sustained release.

pH-sensitive in situ gels are designed to transform from a liquid solution to a gel matrix in response to the physiological pH of the tear fluid (approximately 7.4). Polymers like Carbopol and gellan gum, often in combination with viscosity enhancers such as hydroxypropyl methylcellulose (B11928114) (HPMC), are commonly used.

One study developed a pH-sensitive in situ gel loaded with gatifloxacin using Carbopol 940 and HPMC/HPMC K15M, which provided sustained drug release over 8 hours nih.gov. The optimal formulations exhibited a pH range of 6.0–6.8 and viscosities between 10–570 cps, with drug content ranging from 82–98% nih.govmdpi.com. Another approach utilized an alginate/HPMC-based system for ion-activated in situ gelation, demonstrating that the alginate/HPMC mixture retained the drug better than either polymer alone, enhancing ocular bioavailability nih.gov.

Table 4: Characteristics of pH-Sensitive In Situ Gels for this compound

| Gelling Agent(s) | Viscosity Enhancer(s) | Trigger Mechanism | pH Range | Viscosity (cps) | Drug Content (%) | Release Time (h) | Reference |

| Carbopol 940 | HPMC, HPMC K15M | pH | 6.0–6.8 | 10–570 | 82–98 | 8 | nih.govmdpi.com |

| Alginate + HPMC | HPMC | Ion-activated | Not specified | Not specified | Not specified | 10 | nih.gov |

| p(HEMA-DMAEMA) hydrogels | Not specified | pH (4.0-7.3) | 4.0-7.3 | Not specified | Not specified | Not specified | researchgate.net |

Temperature-sensitive in situ gels are formulated to remain liquid at room temperature for ease of administration and to gel upon contact with the warmer ocular surface (approximately 34°C). Polymers like Poloxamer 407 are frequently employed for this purpose.

Research has shown that formulations containing Poloxamer 407 and gellan gum can form gels rapidly at temperatures around 34°C, with one optimal formulation (17% Poloxamer 407 and 0.5% gellan gum) exhibiting a gelation time of 15 seconds at 34°C and remaining in gel form for 270 minutes ajms.iqajms.iq. Other temperature-sensitive systems have been reported to form gels at approximately 33.2 ± 1.1 °C, providing a diffusion-controlled release for up to 8 hours nih.govmdpi.com. These temperature-sensitive gels have demonstrated potential for prolonged ocular retention and improved drug bioavailability.

Table 5: Characteristics of Temperature-Sensitive In Situ Gels for this compound

| Gelling Agent(s) | Trigger Mechanism | Gelation Temperature (°C) | Gelation Time | Release Time (h) | Reference |

| Poloxamer 407 + Gellan Gum | Temperature | 34 | 15 seconds | Not specified | ajms.iqajms.iq |

| Poloxamer-based systems | Temperature | 33.2 ± 1.1 | Not specified | 8 | nih.govmdpi.com |

| Thermosensitive gels (e.g., pNIPAAm) | Temperature | Not specified | Not specified | 12 | mdpi.com |

These in situ gelling systems offer a convenient and effective method for delivering this compound to the eye, enhancing its therapeutic performance through controlled release and prolonged ocular residence.

Advanced Ocular Drug Delivery Strategies (Preclinical Research)

Preclinical investigations have demonstrated the potential of nanotechnology-based delivery systems to significantly improve the ocular bioavailability of this compound. These strategies aim to create formulations that maintain therapeutic drug concentrations in the ocular tissues for extended periods, thereby reducing the frequency of administration and potentially enhancing treatment outcomes.

Strategies for Enhanced Transcorneal Permeation

Enhancing the permeation of this compound across the cornea is a primary goal in developing effective ocular formulations. The cornea, with its lipophilic epithelial barrier and hydrophilic stroma, presents a significant challenge for drug transport. Various nanocarrier systems have been engineered to facilitate this process:

Microemulsions (MEs): Microemulsions, characterized by their small droplet sizes (typically 51-74 nm) and optimized physicochemical properties, have shown promise in improving gatifloxacin's diffusion into the anterior chamber. Studies have reported that optimized microemulsions can lead to a twofold increase in gatifloxacin concentration in the anterior segment compared to conventional eye drops, indicating enhanced transcorneal penetration mdpi.comencyclopedia.pubnih.govdovepress.com.

Nanoparticles (NPs) and Solid Lipid Nanoparticles (SLNs): Nanoparticle formulations, including cationic polymeric nanoparticles and solid lipid nanoparticles, have been extensively studied. Cationic polymeric nanoparticles, prepared via methods like nanoprecipitation, can exhibit improved corneal adherence and permeability researchgate.netnih.govresearchgate.netnih.gov. SLNs, in particular, have demonstrated a significant increase in relative bioavailability, with studies showing a 3.37-fold increase in the area under the curve (AUC) and a 2.34-fold higher half-life (t₁/₂) for gatifloxacin compared to commercial eye drops researchgate.netnih.gov. These systems enhance permeation by facilitating drug transport through or around corneal barriers.

Nanomicelles: Nanomicellar preparations have also shown efficacy in increasing drug permeation. Preclinical evaluations have indicated that nanomicelles can increase drug permeation across conjunctival cell lines by approximately two times and across excised rabbit sclera by 2.5 times compared to a simple drug suspension mdpi.comencyclopedia.pub.

Table 1: Preclinical Data on Enhanced Transcorneal Permeation of this compound via Nanocarrier Systems

| Delivery System | Key Components/Type | Particle Size (nm) | Zeta Potential (mV) | Permeation Enhancement Factor (vs. Solution/Eye Drop) | Reference(s) |

| Microemulsions (MEs) | Isopropyl myristate, Tween 80, Transcutol-P | 51-74 | 15-24 | 2-fold increase in concentration in anterior segment | mdpi.comencyclopedia.pubnih.govdovepress.com |

| Nanomicelles | Low-molecular-weight di-block copolymer | 25-30 | Not specified | 2x across conjunctival cell line, 2.5x across rabbit sclera | mdpi.comencyclopedia.pub |

| Solid Lipid Nanoparticles (SLNs) | Lipids, surfactants | Not specified | Not specified | 3.37-fold increase in relative bioavailability (AUC) | researchgate.netnih.gov |

| Cationic Polymeric NPs | Eudragit® RL/RS mixture, Tween 80/PVA | 68 (nanoprecipitation) / 410 (double emulsion) | Positive (variable) | Improved corneal adherence and permeability | researchgate.net |

| SLNs (SLN-C) | Positively charged SLNs | Not specified | Not specified | 2.34-fold higher half-life (t₁/₂) | researchgate.netnih.gov |

Prolongation of Ocular Surface Residence Time

Reducing the rapid clearance of this compound from the ocular surface is essential for sustained therapeutic action. Several delivery systems have been developed to prolong the drug's residence time, thereby increasing its contact with ocular tissues.

In-Situ Gelling Systems: These systems are administered as liquids and transform into a gel upon contact with physiological conditions (e.g., temperature, pH) in the eye. Formulations incorporating polymers like HPMC K15M and Carbopol 934 have been shown to increase precorneal residence time and prolong drug release pharmahealthsciences.net. Combinations of poloxamer 407 and gellan gum with methylcellulose have demonstrated gelation at physiological temperatures and sustained drug release for up to 10 hours, with improved viscosity and mucoadhesion uomustansiriyah.edu.iqcore.ac.uk. Ion-responsive hydrogels incorporating gellan gum or sodium alginate also exhibit enhanced adhesion, prolonging ocular retention mdpi.com.

Mucoadhesive Nanoparticles: Mucoadhesive properties allow nanoparticles to adhere to the ocular surface, extending their residence time. Cationic polymeric nanoparticles have been shown to improve bioavailability by prolonging the retention of gatifloxacin in the eyes, leading to prolonged antimicrobial effects researchgate.netresearchgate.net.

Ocular Inserts: Ocular inserts, typically small discs made of polymeric materials, are designed to fit into the conjunctival sac and release drugs at a slow, constant rate. Preclinical studies on gatifloxacin ocular inserts prepared using hydrophilic polymers and a hydrophobic rate-controlling membrane have indicated controlled and prolonged drug release, suggesting an extended residence time researchgate.net.

Table 2: Preclinical Data on Prolongation of Ocular Surface Residence Time for this compound Delivery Systems

| Delivery System | Key Polymers/Components | Residence Time Enhancement / Release Duration | Bioavailability Improvement (vs. Solution/Eye Drop) | Reference(s) |

| In-Situ Gelling Systems | HPMC K15M, Carbopol 934 | Prolonged drug release | Increased precorneal residence time | pharmahealthsciences.net |

| In-Situ Gelling System | Poloxamer 407, Gellan Gum, Methylcellulose (0.3% MC) | Gelation at 31°C, sustained release for 10 hrs | Not specified | uomustansiriyah.edu.iqcore.ac.uk |

| Ion-Responsive Hydrogels | Gellan Gum/Sodium Alginate + Sodium Methylcellulose Sulfate | Prolonged retention time | Not specified | mdpi.com |

| Cationic Polymeric Nanoparticles | Eudragit® RL/RS mixture | Prolonged release rate | Improved bioavailability by prolonging retention | researchgate.net |